

1H NMR spectrum of 2,4-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dimethyl-1-hexene

Cat. No.: B100048

[Get Quote](#)

An In-depth Technical Guide to the 1H NMR Spectrum of 2,4-Dimethyl-1-hexene

This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **2,4-Dimethyl-1-hexene**. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Chemical Structure

2,4-Dimethyl-1-hexene is an alkene with the molecular formula C8H16.^{[1][2]} Its structure consists of a six-carbon chain with a double bond between the first and second carbons, and methyl groups attached to the second and fourth carbons.

Structure of **2,4-Dimethyl-1-hexene**:

1H NMR Spectrum Analysis

The 1H NMR spectrum of **2,4-Dimethyl-1-hexene** provides characteristic signals that correspond to the different types of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are key parameters for assigning the protons to their respective positions in the structure.

Data Presentation

The following table summarizes the quantitative data from the 1H NMR spectrum of **2,4-Dimethyl-1-hexene**, recorded in CDCl3.^[3]

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H-1a (vinyl)	4.725	s	1H	N/A
H-1b (vinyl)	4.647	s	1H	N/A
H-3a	2.026	dd	1H	J = 13.6, 6.2
H-3b	1.790	dd	1H	J = 13.6, 8.3
C2-CH3	1.683	s	3H	N/A
H-4	1.526	m	1H	-
H-5	1.354	m	2H	-
C4-CH3	1.115	d	3H	-
H-6	0.885	t	3H	-
C4-CH3 (alternative assignment)	0.833	d	3H	-

Note: The multiplicity of some signals was deduced from the provided coupling constants and the chemical structure. "s" denotes a singlet, "d" a doublet, "t" a triplet, "dd" a doublet of doublets, and "m" a multiplet.

Experimental Protocols

A standard protocol for acquiring the ^1H NMR spectrum of an alkene like **2,4-Dimethyl-1-hexene** is as follows:

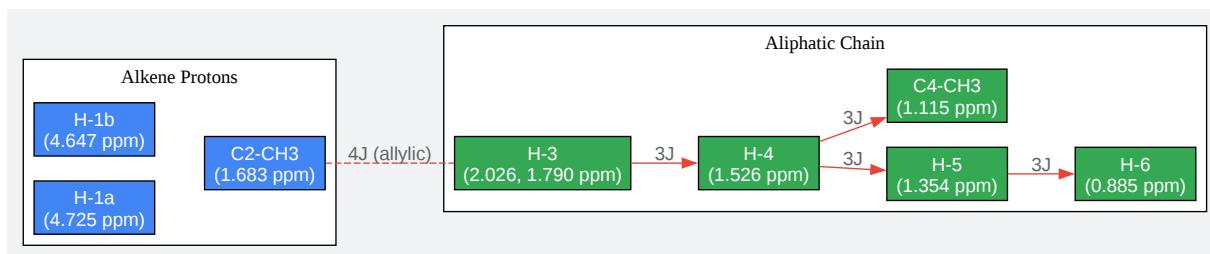
Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of the **2,4-Dimethyl-1-hexene** sample.[\[4\]](#)
- Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely, such as deuterated chloroform (CDCl_3).[\[4\]](#)

- Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

- Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz).[5]
- Insertion: The NMR tube is placed in a spinner turbine and inserted into the magnet of the spectrometer.[4]
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[4]
- Shimming: The magnetic field homogeneity is optimized by an automated or manual shimming process to achieve sharp, symmetrical peaks.[4]
- Parameter Setup: Standard ^1H NMR acquisition parameters are set, including the pulse angle (e.g., 30° or 90°), acquisition time (e.g., 2-4 seconds), relaxation delay (e.g., 1-5 seconds), and the number of scans (typically 8-16 for a good signal-to-noise ratio).[4]
- Acquisition: The data acquisition is initiated.


Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[4]
- Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.

- Referencing: The chemical shift scale is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- Integration: The area under each signal is integrated to determine the relative number of protons.
- Peak Picking: The chemical shift of each peak is accurately determined.

Visualization of Signal Relationships

The following diagram illustrates the logical relationships and connectivities between the different proton signals in the ¹H NMR spectrum of **2,4-Dimethyl-1-hexene**, as deduced from their splitting patterns.

[Click to download full resolution via product page](#)

Caption: Connectivity of protons in **2,4-Dimethyl-1-hexene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethyl-1-hexene | C8H16 | CID 519301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-1-hexene [webbook.nist.gov]
- 3. 2,4-DIMETHYL-1-HEXENE(16746-87-5) IR Spectrum [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- To cite this document: BenchChem. [1H NMR spectrum of 2,4-Dimethyl-1-hexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100048#1h-nmr-spectrum-of-2-4-dimethyl-1-hexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com